Product packaging for Acetonylchelerythrine(Cat. No.:)

Acetonylchelerythrine

Cat. No.: B1216491
M. Wt: 405.4 g/mol
InChI Key: VGTQLFWIJIABSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Botanical Sources and Phytogeographical Distribution

Greater Celandine (Chelidonium majus L.) is a well-documented source of a diverse array of isoquinoline (B145761) alkaloids, with chelerythrine (B190780) being one of the major pharmacologically relevant components. frontiersin.orgnih.gov This perennial herb, belonging to the Papaveraceae family, is widely distributed across Europe, Asia, and has been naturalized in North America. frontiersin.orgnih.gov While C. majus is a primary source of the parent compound chelerythrine, the direct isolation of Acetonylchelerythrine (B104360) is not as frequently reported as other related alkaloids like sanguinarine (B192314) and chelidonine. nih.govresearchgate.net However, the plant's chemistry is complex, and it serves as the principal source for the foundational alkaloids from which derivatives can be formed.

The genus Zanthoxylum (family Rutaceae), comprising hundreds of species distributed across Asia, the Americas, and Africa, is another significant source of benzophenanthridine alkaloids. scielo.brnih.gov Phytochemical investigations have confirmed the presence of chelerythrine and its derivatives in various species. nih.gov Notably, a related compound, 6-acetonyldihydrochelerythrine, was successfully isolated from the wood of Zanthoxylum quinduense, a species found in South America. scielo.br This finding directly establishes the genus Zanthoxylum as a natural source of acetone (B3395972) adducts of chelerythrine.

Elephantopus scaber L., a member of the Asteraceae family, is a medicinal herb found in tropical regions of Asia, Africa, and Australia. ppj.org.ly Extensive phytochemical screening of this plant has led to the identification of numerous bioactive compounds, primarily sesquiterpene lactones, triterpenoids, and flavonoids. nih.govijcrt.org Despite reports confirming the presence of alkaloids in general, a review of the scientific literature indicates that this compound or other benzophenanthridine alkaloids are not characteristic constituents of Elephantopus scaber. nih.govresearchgate.net

Table 1: Botanical Sources of this compound and Related Compounds

CompoundPlant SpeciesFamilyReference
Chelerythrine (Parent Compound)Chelidonium majusPapaveraceae frontiersin.org
Chelerythrine (Parent Compound)Zanthoxylum rhetsaRutaceae nih.gov
6-AcetonyldihydrochelerythrineZanthoxylum quinduenseRutaceae scielo.br

Extraction Techniques from Plant Biomass

The extraction of this compound and its parent alkaloids from plant material involves separating these target molecules from the complex plant matrix. Both conventional and modern techniques are employed to achieve efficient isolation.

Traditional solvent-based extraction is a cornerstone of natural product chemistry. For benzophenanthridine alkaloids, the choice of solvent and the control of pH are critical for optimizing yield.

Maceration and Percolation : These methods involve soaking the dried and powdered plant material in a selected solvent. Ethanol (B145695) is a commonly used solvent for the initial extraction of alkaloids from plants like Macleaya, another member of the Papaveraceae family. researcher.life The process often involves acidification of the extract with an acid, such as sulfuric acid, to a pH of 4.0–4.5. researcher.life This converts the alkaloids into their salt forms, which are more soluble in the hydroalcoholic medium, while facilitating the precipitation of less soluble "ballast" substances.

pH-Dependent Liquid-Liquid Extraction : This technique exploits the differential solubility of alkaloids in aqueous and organic solvents at varying pH levels. The alkaloids are typically extracted from the plant biomass into a nonpolar solvent like chloroform (B151607) or methylene (B1212753) chloride under slightly basic conditions (pH ~8.5). google.comgoogle.com At this pH, the alkaloids exist as free bases, which are soluble in organic solvents. The organic phase containing the alkaloids is then washed with acidified water. The acidic conditions convert the alkaloids back into their water-soluble salt forms, effectively transferring them to the aqueous phase and separating them from non-basic impurities. google.com

To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced technologies have been applied to the extraction of alkaloids.

Ultrasound-Assisted Extraction (UAE) : This technique utilizes high-frequency sound waves (~20-26 kHz) to create acoustic cavitation in the solvent. hielscher.com The collapse of these cavitation bubbles near the plant material generates powerful shear forces and microjets, which disrupt cell walls and enhance the penetration of the solvent into the plant matrix. hielscher.commdpi.com This significantly improves mass transfer, leading to higher extraction yields in a shorter amount of time and often at lower temperatures compared to conventional methods. hielscher.com UAE has been successfully used for extracting alkaloids from Chelidonium majus. nih.gov

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to rapidly heat the solvent and the moisture within the plant material. maxwellsci.com This creates a buildup of internal pressure that causes the plant cells to rupture, releasing the target compounds into the solvent. MAE is known for its high efficiency, reduced extraction time (often minutes instead of hours), and lower solvent usage. maxwellsci.comresearchgate.net The technique has been optimized for the extraction of various compounds from Zanthoxylum species. maxwellsci.comnih.gov

Supercritical Fluid Extraction (SFE) : SFE employs a solvent, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point. In this supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant material like a gas while dissolving compounds like a liquid. researchgate.net The selectivity of SFE can be finely tuned by adjusting the pressure and temperature. For polar compounds like alkaloids, a co-solvent such as isopropanol (B130326) is often added to the supercritical CO2 to increase its solvating power. researchgate.net SFE has been shown to be highly selective for alkaloids from Chelidonium majus. researchgate.net

Table 2: Comparison of Extraction Techniques for Plant Alkaloids

TechniquePrincipleAdvantagesApplication Example
Solvent-Based ExtractionDifferential solubility of compounds in various solvents, often manipulated by pH.Simple, well-established, scalable.Extraction of benzophenanthridine alkaloids using acidified ethanol or pH-adjusted chloroform/water systems. researcher.lifegoogle.com
Ultrasound-Assisted Extraction (UAE)Acoustic cavitation disrupts cell walls and enhances mass transfer.High efficiency, reduced time and temperature, less solvent. hielscher.comIsolation of alkaloids from Chelidonium majus. nih.gov
Microwave-Assisted Extraction (MAE)Microwave energy rapidly heats the solvent and plant matrix, causing cell rupture.Very fast, high yield, reduced solvent use. maxwellsci.comExtraction of compounds from Zanthoxylum species. maxwellsci.comnih.gov
Supercritical Fluid Extraction (SFE)Uses a fluid above its critical temperature and pressure (e.g., CO2) as a solvent.High selectivity, solvent-free final product, mild temperatures. researchgate.netFractionated extraction of alkaloids from Chelidonium majus. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO5 B1216491 Acetonylchelerythrine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTQLFWIJIABSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Chromatographic and Non-Chromatographic Purification Strategies

The purification of benzophenanthridine alkaloids from crude plant extracts is a multi-step process that often involves both preliminary separation and fine purification. nih.gov Chromatographic methods are central to achieving high-purity compounds. column-chromatography.com The selection of a specific technique or a combination of methods depends on the complexity of the extract and the physicochemical properties of the target alkaloid. column-chromatography.com

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the initial fractionation and purification of alkaloids from crude plant extracts. scirp.orgmdpi.com This method separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase. column-chromatography.com For alkaloids, which are typically basic, the weakly acidic nature of silica gel can enhance adsorption, especially when using non-polar solvents. column-chromatography.com

The process often involves a gradient elution, where the polarity of the solvent system is gradually increased to sequentially elute compounds with increasing polarity. scirp.org Common solvent systems for alkaloid separation include mixtures of chloroform-methanol or dichloromethane-methanol, sometimes with the addition of ammonium (B1175870) hydroxide (B78521) to adjust the pH and improve the peak shape of basic compounds. scirp.org In the isolation of alkaloids from Euchresta tubulosa, a preliminary separation using a silica gel column was performed with a gradient of dichloromethane (B109758) and methanol. nih.gov

Table 1: Example of Silica Gel Chromatography for Alkaloid Separation

Parameter Details
Stationary Phase Silica Gel (e.g., 100-200 mesh or 200-300 mesh) nih.govscirp.org
Mobile Phase Gradient elution with systems like Dichloromethane:Methanol (CH₂Cl₂:MeOH) nih.gov
Application Initial fractionation of crude alkaloid extracts to separate compounds into groups of varying polarity. nih.gov

| Principle | Adsorption chromatography based on polarity. column-chromatography.com |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Semi-Preparative HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique essential for the fine purification and quantitative analysis of alkaloids like chelerythrine (B190780). nih.govresearchgate.net In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, causing polar compounds to elute first. nih.gov

For the analysis of chelerythrine, RP-HPLC methods have been developed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution containing modifiers like triethylamine (B128534) and phosphoric acid to control pH and improve peak symmetry. nih.govmdpi.com A study on the determination of chelerythrine in Chelidonium majus employed a mobile phase of acetonitrile-1% triethylamine (25:75), with the pH adjusted to 3 using phosphoric acid. nih.govresearchgate.net

Semi-preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of a specific compound from a mixture. mdpi.com This technique is crucial for obtaining pure standards for research and further analysis.

Table 2: RP-HPLC Conditions for Chelerythrine Analysis

Parameter Details
Stationary Phase C18 Column (e.g., Agilent C₁₈, 5 μm, 4.6 mm × 150 mm) mdpi.com
Mobile Phase Acetonitrile-Water (26:74, v/v) with 1% triethylamine, pH adjusted to ~3.0 with phosphoric acid mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection UV at 268 nm or 269 nm nih.govmdpi.com

| Application | Quantitative determination and purification of chelerythrine. nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 μm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. plos.org This technique is particularly powerful for the metabolomic profiling of complex plant extracts and for the quality control of herbal medicines containing alkaloids. plos.orgresearchgate.net

UPLC has been successfully applied to the simultaneous determination of multiple bioactive compounds, including the benzophenanthridine alkaloids nitidine (B1203446) and chelerythrine, in Zanthoxylum nitidum. plos.org A typical UPLC analysis for these alkaloids uses an HSS T3 column (1.8 μm) with a gradient mobile phase. plos.org While primarily an analytical tool, the high resolution of UPLC is invaluable for assessing the purity of fractions obtained from preparative separation techniques. plos.orgnih.govnih.gov

Table 3: UPLC System Parameters for Alkaloid Analysis in Zanthoxylum

Parameter Details
System Waters ACQUITY UPLC H-CLASS plos.org
Column HSS T3 (150 mm × 2.1 mm, 1.8 μm) plos.org
Column Temperature 35 ± 5°C plos.org
Application Simultaneous quantification of nitidine, chelerythrine, and other markers for quality control. plos.org

| Advantage | High speed, resolution, and sensitivity for analyzing complex mixtures. plos.org |

Other Advanced Separation Techniques (e.g., Countercurrent Chromatography)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating irreversible adsorption of the sample onto the stationary phase. wikipedia.orgresearchgate.net This technique utilizes two immiscible liquid phases, one of which acts as the stationary phase held in place by a centrifugal force, while the other serves as the mobile phase. wikipedia.org

High-Speed Countercurrent Chromatography (HSCCC), a modern iteration of CCC, is particularly well-suited for the preparative separation of natural products, including alkaloids. nih.govdntb.gov.ua The choice of the two-phase solvent system is the most critical step in developing a CCC separation method. dntb.gov.ua HSCCC has been used for the preparative separation of alkaloids from various medicinal herbs, demonstrating its effectiveness in yielding high-purity compounds. nih.govresearchgate.net Given its advantages, CCC presents a powerful option for the purification of Acetonylchelerythrine (B104360) and other benzophenanthridine alkaloids, especially for obtaining larger quantities while preserving the integrity of the molecule. dntb.gov.ua

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to the Acetonylchelerythrine (B104360) Skeleton

While the concept of total synthesis—the complete chemical synthesis of a complex molecule from simple, commercially available precursors—is a cornerstone of organic chemistry, the primary route reported for producing the this compound skeleton involves semi-synthesis from related natural alkaloids. nih.govcaltech.eduepfl.ch The process often begins with the isolation of a closely related benzophenanthridine alkaloid, which is then chemically modified. A key intermediate in this pathway is dihydrochelerythrine (B1200217). nih.govresearchgate.net

The transformation from naturally occurring precursors to the final this compound product involves distinct and critical reaction steps. A common synthetic sequence involves obtaining dihydrochelerythrine, which then undergoes oxidation followed by an acetonylation reaction to yield the target molecule, (±)-6-acetonyldihydrochelerythrine. nih.govresearchgate.net This multi-step process highlights the importance of controlling reaction conditions to successfully build the desired chemical architecture.

Stereoselective synthesis refers to a chemical reaction or sequence of reactions that preferentially results in the formation of one stereoisomer over others. iupac.org This is particularly important when a molecule contains chiral centers, as different stereoisomers can have distinct biological activities. In the reported synthesis of 6-acetonyldihydrochelerythrine, the product obtained is a racemic mixture, indicated by the (±) prefix. nih.govresearchgate.net This signifies that the synthesis produced equal amounts of both enantiomers, indicating that the specific acetonylation process used was not stereoselective. The development of methodologies to control the stereochemistry at the C-6 position remains a key challenge for synthetic chemists in this field.

Semi-Synthetic Derivatization from Precursors

Semi-synthesis, which uses a naturally occurring compound as a starting material, is a practical and efficient strategy for producing derivatives that may be difficult to obtain through total synthesis. For this compound, the alkaloid chelerythrine (B190780) serves as a logical and accessible precursor.

The introduction of the acetonyl group is the defining step in the synthesis of this compound. The process begins with dihydrochelerythrine, a reduced form of the parent alkaloid chelerythrine. nih.govresearchgate.net This precursor is subjected to an oxidation step, which prepares the molecule for the subsequent addition reaction. The final acetonylation step attaches the acetone (B3395972) functional group to the C-6 position of the dihydrochelerythrine scaffold, resulting in the formation of (±)-6-acetonyldihydrochelerythrine. nih.govresearchgate.net

Modifications to the core benzophenanthridine structure are fundamental to creating a variety of derivatives. The initial conversion of chelerythrine to dihydrochelerythrine is itself a key modification. This reduction reaction changes the electronic and conformational properties of the core structure, which in turn influences the reactivity and potential biological activity of any subsequent derivatives. This foundational change is a prerequisite for the specific acetonylation reaction that yields the final product. nih.govresearchgate.net

Synthesis of Novel this compound Analogues and Derivatives

The development of novel analogues is driven by the need to explore structure-activity relationships. By systematically altering the functional groups attached to the benzophenanthridine core, researchers can fine-tune the molecule's properties. The synthetic route used to produce this compound can be adapted to create other C-6 substituted derivatives. For example, researchers have successfully synthesized compounds such as 6-cyanodihydrochelerythrine and 6-methoxydihydrochelerythrine. researchgate.net These syntheses demonstrate that the C-6 position is a versatile site for chemical modification, allowing for the introduction of various substituents to generate a library of novel compounds for further investigation.

Table 1: Synthesized Derivatives of the Dihydrochelerythrine Scaffold

This interactive table summarizes the key derivatives that have been synthesized from the dihydrochelerythrine precursor.

Derivative NamePrecursorKey Synthetic StepResulting Functional GroupCitation(s)
(±)-6-acetonyldihydrochelerythrineDihydrochelerythrineOxidation and AcetonylationAcetonyl nih.gov, researchgate.net
6-cyanodihydrochelerythrineDihydrochelerythrineCyanationCyano researchgate.net
6-methoxydihydrochelerythrineDihydrochelerythrineMethoxylationMethoxy (B1213986) researchgate.net

Design Principles for Structural Diversification

The diversification of the this compound structure is guided by several key principles, primarily focusing on the modification of the benzophenanthridine core and the functionalization at specific positions. Research into the parent compounds, chelerythrine and sanguinarine (B192314), provides a framework for these strategies. nih.govnih.govnih.gov

A primary strategy involves the modification at the C-6 position . This compound itself is synthesized via a nucleophilic addition of an acetone enolate to the electrophilic C-6 position of the parent iminium ion, chelerythrine. tandfonline.com This principle can be extended by using a variety of carbon and heteroatom nucleophiles to introduce diverse functional groups at this reactive site. Studies have demonstrated the synthesis of numerous derivatives by reacting quaternary benzophenanthridine alkaloids (QBAs) with nucleophiles like alkoxides, cyanide, and various carbanions, leading to a wide array of 6-substituted analogs. nih.govmdpi.com

Another advanced approach for diversification is the visible-light-promoted radical addition . A biomimetic synthesis for 6-substituted benzophenanthridines has been reported that proceeds under photoredox-neutral conditions. tandfonline.com This method utilizes an α-amino radical derived from the dihydrobenzophenanthridine core as a key intermediate, which then partakes in a Michael addition reaction, offering a modern and efficient route to novel derivatives. tandfonline.com

Furthermore, modification of the aromatic ring substituents presents another avenue for diversification. The benzophenanthridine skeleton of this compound contains methoxy and methylenedioxy groups, which can be chemically altered. For instance, the demethylation of methoxy groups on related alkaloids has been shown to influence biological activity, suggesting that similar modifications to the this compound scaffold could yield structurally and functionally diverse molecules. plos.org

Finally, structural simplification of the complex polycyclic core is a design strategy employed to generate new candidates for therapeutic applications. nih.gov This involves synthesizing three-ring phenanthridine (B189435) alkaloids that mimic the essential structural features of the four-ring QBA scaffold. nih.gov

StrategyDescriptionKey IntermediateExample of Modification
C-6 Nucleophilic Addition Addition of various nucleophiles to the parent quaternary alkaloid.Chelerythrine (iminium ion)Introduction of alkoxy, cyano, or other carbon-based groups at C-6. nih.govmdpi.com
Radical Addition Visible-light promoted radical-type Michael addition.α-Amino radicalC-H functionalization at the C-6 position with various Michael acceptors. tandfonline.com
Aromatic Ring Modification Chemical alteration of substituents on the aromatic rings.This compoundDemethylation of methoxy groups to hydroxyl groups. plos.org
Structural Simplification Synthesis of simpler analogs retaining key structural features.Phenanthridine coreCreation of three-ring structures instead of the four-ring benzophenanthridine. nih.gov

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations that alter the chemical nature of a molecule, providing pathways to new structures and reactivities. nih.gov For this compound, key interconversions involve the dihydrobenzophenanthridine core and the acetonyl side chain.

The most significant interconversion is the oxidation of the dihydrobenzophenanthridine core . This compound, being a dihydro-derivative, can be oxidized to form a quaternary iminium salt. This reaction converts the tertiary amine within the heterocyclic system back into the fully aromatic, positively charged benzophenanthridine structure of chelerythrine, with the loss of the C-6 hydrogen. nih.govtandfonline.com This transformation is not just a synthetic manipulation but also a metabolic process observed in biological systems. wikipedia.org

Conversely, the reduction of the parent quaternary alkaloid to the dihydro- form is the reaction that leads to the core structure of this compound. Spectroscopic studies have shown that quaternary benzophenanthridine alkaloids are readily reduced by coenzymes like NADH or NADPH to their dihydro forms. researchgate.netcas.cz

The second major site for functional group interconversion is the ketone of the acetonyl side chain . This carbonyl group is susceptible to reduction. Using standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄), the ketone can be converted into a secondary alcohol. This FGI would transform this compound into 13-(2-hydroxypropyl)dihydrochelerythrine, introducing a new chiral center and significantly altering the polarity and hydrogen-bonding capability of the side chain.

Investigating Chemical Reactions of this compound

The reactivity of this compound is dictated by its constituent functional groups: the tertiary amine embedded in the dihydroaromatic system, the electron-rich aromatic rings, the methylenedioxy and methoxy ethers, and the ketone on the side chain.

Oxidation Reactions

The dihydrobenzophenanthridine nucleus of this compound is prone to oxidation. This reaction re-establishes the aromaticity of the heterocyclic system, yielding the corresponding quaternary benzophenanthridine alkaloid, chelerythrine. nih.govtandfonline.com This oxidation can be achieved using various methods.

In a laboratory setting, oxidizing agents such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) can be employed. tandfonline.com Furthermore, studies have shown that dihydrochelerythrine can spontaneously convert to chelerythrine when dissolved in polar solvents like DMSO, indicating that mild oxidative conditions or even air oxidation can facilitate this transformation. researchgate.net In biological contexts, this oxidation is catalyzed by the flavoprotein enzyme dihydrobenzophenanthridine oxidase (DBOX), which plays a key role in the biosynthesis of sanguinarine and related alkaloids. wikipedia.orgnih.gov Electrochemical oxidation of the parent alkaloids on solid electrodes has also been reported, resulting in the formation of redox-active films. researchgate.net

ReactantReagent/ConditionsProductReaction Type
Dihydrochelerythrine coreK₃Fe(CN)₆Chelerythrine cationChemical Oxidation tandfonline.com
DihydrochelerythrineDMSO (solvent)ChelerythrineSpontaneous Oxidation researchgate.net
DihydrobenzophenanthridinesDihydrobenzophenanthridine Oxidase (DBOX)Quaternary BenzophenanthridinesEnzymatic Oxidation wikipedia.org

Reduction Reactions

While this compound is itself a reduced derivative of chelerythrine, the molecule contains a ketone functional group that is a prime target for further reduction. The carbonyl group (C=O) of the acetonyl side chain can be readily reduced to a secondary hydroxyl group (-CHOH).

This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent suitable for this purpose, selectively reducing ketones and aldehydes without affecting other functional groups like ethers or the aromatic rings present in the molecule. The product of this reaction would be 13-(2-hydroxypropyl)dihydrochelerythrine. This reduction introduces a new stereocenter at the hydroxyl-bearing carbon.

ReactantReagent/ConditionsProbable ProductReaction Type
This compoundSodium Borohydride (NaBH₄) in Methanol13-(2-Hydroxypropyl)dihydrochelerythrineKetone Reduction

Substitution Reactions

Substitution reactions for this compound primarily revolve around the reactivity at the C-6 position. The very formation of this compound from chelerythrine is mechanistically a nucleophilic addition reaction, which can be considered a form of substitution at the iminium carbon. tandfonline.comacs.org

The C-6 position of the dihydrochelerythrine scaffold is known to be highly reactive. researchgate.net The bond between the C-6 carbon and the acetonyl group can be cleaved under certain conditions. The molecule can revert to the stable chelerythrine iminium ion, which is a potent electrophile. This intermediate can then be attacked by other nucleophiles present in the reaction medium, leading to a net substitution of the acetonyl group. For instance, it has been observed that 6-alkoxy dihydro-derivatives can act as prodrugs, presumably releasing the active quaternary alkaloid in vivo. nih.gov This implies a reversible reaction at C-6, where the acetonyl group could potentially be substituted by other groups, such as alkoxides or biological nucleophiles.

Biosynthetic Pathways and Enzymology

Precursor Incorporation Studies in Plant Cell Cultures

The study of biosynthetic pathways for complex natural products like Acetonylchelerythrine (B104360) often relies on precursor feeding experiments in plant cell cultures. This technique involves supplying labeled compounds to the culture medium and tracing their incorporation into the final product. While specific studies on this compound are not extensively documented, the general principles of benzophenanthridine alkaloid biosynthesis suggest that its core structure is derived from the amino acid L-tyrosine.

In the broader context of benzylisoquinoline alkaloid biosynthesis, of which benzophenanthridines are a subgroup, precursor feeding studies have been instrumental. For instance, in Catharanthus roseus cell cultures, the supply of biosynthetic precursors like tryptamine (B22526) and loganin (B1675030) has been studied to understand the rate-limiting steps in terpenoid indole (B1671886) alkaloid synthesis. nih.gov Such studies have shown that the availability of precursors can significantly influence the accumulation of the final alkaloid products. nih.gov It is plausible that similar methodologies, perhaps utilizing labeled forms of acetate (B1210297) or a downstream intermediate like chelerythrine (B190780), could elucidate the final steps of this compound formation. imperial.ac.uk

A general approach to precursor feeding studies is outlined in the table below, which has been applied to various plant cell cultures to investigate the biosynthesis of secondary metabolites.

Precursor Plant Species Target Metabolite Class Reference
Tryptamine, LoganinCatharanthus roseusTerpenoid Indole Alkaloids nih.gov
TryptophanNigella damascenaDamascenine cdnsciencepub.com
PhenylalanineTaxus sp.Taxol
PutrescineNicotiana tabacumNicotine

Elucidation of Enzymatic Steps in Benzophenanthridine Alkaloid Biosynthesis

The formation of this compound is a multi-step enzymatic process. While the complete pathway is yet to be fully elucidated, research on related benzophenanthridine alkaloids provides a framework for understanding the key enzymatic reactions involved. The biosynthesis of the benzophenanthridine skeleton starts from (S)-reticuline, a pivotal branch-point intermediate. cabidigitallibrary.orgkspbtjpb.org

Acetyltransferase Activities (Acetonylation)

The most distinctive feature of this compound is the presence of an acetonyl group (a C3-keto group) attached to the benzophenanthridine core. This strongly suggests that the final step in its biosynthesis is an acetonylation reaction, likely catalyzed by an acetyltransferase. This enzyme would transfer an acetyl group, presumably from acetyl-CoA, to a precursor molecule. nih.gov

While the specific acetyltransferase responsible for the formation of this compound has not yet been identified and characterized, the broader family of acetyltransferases is known to be involved in the biosynthesis of various plant secondary metabolites. nih.gov For example, Salutaridinol 7-O-acetyltransferase (SalAT) is involved in morphine biosynthesis. nih.gov It is hypothesized that a similar enzyme, an "this compound synthase," exists and utilizes a precursor like chelerythrine and a donor molecule like acetoacetyl-CoA or two molecules of acetyl-CoA to form this compound.

Methyltransferase Activities (Demethylation)

Methylation and demethylation are common reactions in alkaloid biosynthesis, often catalyzed by methyltransferases and demethylases, respectively. nih.gov These reactions can alter the solubility, stability, and biological activity of the compounds. In the context of benzophenanthridine alkaloids, O-methyltransferases (OMTs) and N-methyltransferases (NMTs) play crucial roles in modifying the alkaloid scaffold. oup.com

Recent studies have also highlighted the importance of O-demethylation in benzylisoquinoline alkaloid metabolism, catalyzed by 2-oxoglutarate/Fe(II)-dependent dioxygenases (ODDs). These enzymes are capable of removing methyl groups from various positions on the alkaloid structure. While direct evidence for a demethylation step in the specific conversion to this compound is lacking, it is a plausible mechanism for the modification of precursors within the broader benzophenanthridine pathway.

Genetic and Molecular Basis of this compound Biosynthesis

The biosynthesis of benzophenanthridine alkaloids is under tight genetic control, with a number of genes encoding the biosynthetic enzymes having been identified and characterized. Key genes in the pathway leading to the core benzophenanthridine structure include those encoding for tyrosine/dopa decarboxylase (TYDC), the berberine (B55584) bridge enzyme (BBE), and various cytochrome P450 monooxygenases (CYPs). cabidigitallibrary.orgkspbtjpb.org

Recent transcriptomic and proteomic studies of Macleaya cordata and Macleaya microcarpa, plants known to produce this compound, have provided a wealth of data on potential genes and proteins involved in its biosynthesis. nih.govplos.org These studies have identified thousands of unigenes, many of which are homologous to known enzymes in alkaloid biosynthesis. nih.govplos.org While a specific gene for the final acetonylation step has not been definitively identified, these genomic resources provide a valuable starting point for future research.

The following table summarizes some of the key enzyme-encoding genes identified in Macleaya species that are likely involved in the upstream biosynthesis of the benzophenanthridine backbone.

Gene/Enzyme Putative Function in Benzophenanthridine Biosynthesis Reference
TYDCTyrosine/Dopa Decarboxylase cabidigitallibrary.org
BBEBerberine Bridge Enzyme cabidigitallibrary.orgplos.org
P6HProtopine-6-hydroxylase plos.org
CYP family genesVarious oxidation and hydroxylation steps kspbtjpb.org

Further research, potentially involving gene silencing or overexpression studies in Macleaya species, will be necessary to functionally characterize the specific genes responsible for the biosynthesis of this compound.

Regulation of Biosynthesis in Response to Environmental Stimuli

The production of benzophenanthridine alkaloids, including likely this compound, is often part of a plant's defense response and can be induced by various environmental stimuli, particularly elicitors. Elicitors are molecules that trigger a defense response in plants, leading to the increased production of secondary metabolites.

Studies on cell suspension cultures of various plants have shown that the application of elicitors such as methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and fungal cell wall extracts can significantly enhance the accumulation of benzophenanthridine alkaloids. cabidigitallibrary.org For example, in Eschscholzia californica and Papaver somniferum cell cultures, treatment with a yeast cell wall preparation led to a rapid and transient increase in the mRNA levels of key biosynthetic genes like BBE. cabidigitallibrary.org This indicates that the regulation of the pathway occurs at the transcriptional level.

The table below illustrates the effect of different elicitors on the production of benzophenanthridine alkaloids in plant cell cultures.

Elicitor Plant Species Effect on Benzophenanthridine Alkaloid Production Reference
Yeast Cell Wall ExtractEschscholzia californicaIncreased accumulation cabidigitallibrary.org
Methyl Jasmonate (MeJA)Thalictrum tuberosumIncreased biosynthesis oup.com
Salicylic Acid (SA)VariousInduction of defense responses
Fungal ElicitorSanguinaria canadensisInduction of alkaloid accumulation

These findings suggest that the biosynthesis of this compound is likely regulated in a similar manner, being induced in response to biotic and abiotic stresses as part of the plant's chemical defense system.

Advanced Spectroscopic and Analytical Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. emerypharma.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The structure of acetonylchelerythrine (B104360) has been unequivocally confirmed through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net

1D NMR: The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and signal splitting (multiplicity). The ¹³C-NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. While ¹³C-NMR data for many related alkaloids have been widely reported, specific assignments for this compound have been noted as being less common in the literature, with some studies reporting its ¹³C data for the first time. researchgate.net

2D NMR: To establish the precise connectivity of atoms, various 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is critical for connecting different fragments of the molecule and for identifying the positions of quaternary carbons (carbons with no attached protons) and functional groups. researchgate.net

The combined analysis of these NMR data allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the proposed structure of this compound. nih.gov

Table 1: Representative NMR Data for this compound (Illustrative) (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. This table is a representative example based on typical values for its structural motifs.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-1~7.8~122.0C-2, C-12b
H-4~7.6~118.0C-4a, C-5
N-CH₃~4.8~48.0C-5, C-6
H-6~6.5~72.0C-5, C-4b, C-7, C'
OCH₃ (C-7)~4.1~56.0C-7
OCH₃ (C-8)~4.0~56.5C-8
H-1' (CH₂)~3.5~50.0C-6, C-2', C-3'
H-3' (CH₃)~2.2~30.0C-1', C-2'

Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier, stable isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. sigmaaldrich.comlucerna-chem.ch When used in conjunction with NMR spectroscopy, it becomes a formidable tool for elucidating biosynthetic pathways and tracking structural transformations. libretexts.org

While specific isotopic labeling studies focusing solely on the structural changes of this compound are not widely documented, the methodology's application is clear. By feeding a producing organism, such as a plant or cell culture, with a precursor molecule enriched with ¹³C at a specific position, researchers can trace the incorporation of this label into the final this compound molecule. libretexts.org

The resulting ¹³C-NMR spectrum would show significantly enhanced signals for the carbon atoms that originated from the labeled precursor. nih.gov This allows for:

Biosynthetic Pathway Elucidation: Determining the origin of the carbon skeleton and how precursor molecules are assembled to form the complex benzophenanthridine core.

Metabolic Fate Tracking: Following the transformation of this compound into other metabolites by observing how the ¹³C label is distributed in subsequent products.

Confirmation of Assignments: Resolving ambiguities in ¹³C-NMR spectral assignments by knowing the location of the enriched carbon. whiterose.ac.uk

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. researchgate.netresearchgate.net Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to deduce structural information from the fragmentation patterns of selected ions. wikipedia.orgnationalmaglab.org

For this compound, HRMS analysis using techniques like Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) has determined its protonated molecular formula to be C₂₁H₁₈NO₅⁺ with a measured m/z of 364.1177. researchgate.net

Tandem mass spectrometry is used to intentionally fragment a selected precursor ion (in this case, the molecular ion of this compound, m/z 364) and analyze the resulting product ions. msaltd.co.uk The fragmentation pattern serves as a structural fingerprint, providing valuable clues about the molecule's composition and connectivity. libretexts.orgnih.gov

In MS/MS experiments, the protonated this compound ion fragments in a characteristic manner. The analysis reveals key structural features, such as the loss of the acetonyl side chain or fragmentations within the core alkaloid structure. researchgate.net A prominent fragment is often observed at m/z 349.0948, corresponding to the loss of a methyl group (CH₃). researchgate.net

Table 2: Key MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Elemental FormulaProduct Ion (m/z)Putative Neutral Loss
364.1177[C₂₁H₁₈NO₅+H]⁺349.0948CH₃• (Methyl radical)
364.1177[C₂₁H₁₈NO₅+H]⁺348.0873CH₄ (Methane)
364.1177[C₂₁H₁₈NO₅+H]⁺334.0788C₂H₂O (Ketene) or CO+CH₄
364.1177[C₂₁H₁₈NO₅+H]⁺332.0898CH₂O₂ (Formaldehyde)
(Data sourced from literature. researchgate.net)

This fragmentation data is crucial for the tentative identification of this compound in complex mixtures, such as plant extracts, without the need for isolating the pure compound. researchgate.net

HRMS and MS/MS are the primary techniques for identifying metabolites and degradation products in various matrices. mdpi.commdpi.com this compound itself has been identified as a naturally occurring metabolite in plants such as Macleaya cordata and Elephantopus scaber. nih.govresearchgate.net The high sensitivity and specificity of LC-MS/MS allow for the detection and tentative identification of trace alkaloids in complex biological extracts. researchgate.net

Furthermore, these techniques are essential for stability studies. By subjecting a compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light), researchers can generate degradation products. nih.govrsc.org LC-MS/MS is then used to separate and identify these new chemical entities by analyzing their molecular ions and fragmentation patterns, providing insight into the compound's chemical stability. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and electronic conjugation within a molecule, respectively. These techniques are often used in conjunction with NMR and MS for a complete characterization. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. youtube.com The spectrum shows absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption peaks for:

Carbonyl (C=O) stretch: A strong absorption around 1715 cm⁻¹ from the ketone in the acetonyl side chain. youtube.com

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the extensive aromatic system of the benzophenanthridine core.

C-O stretches: Strong absorptions in the 1250-1050 cm⁻¹ range from the methoxy (B1213986) (O-CH₃) and ether-like linkages. spectroscopyonline.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. This technique provides precise information on the spatial arrangement of atoms within the crystal lattice, bond lengths, and bond angles, which is crucial for establishing the stereochemistry of compounds with multiple chiral centers.

For benzophenanthridine alkaloids, a class to which this compound belongs, X-ray diffraction has been successfully employed to elucidate the absolute configurations of several related compounds. For instance, the relative configuration of maclekarpine A was determined by X-ray single-crystal diffraction, which then aided in assigning the absolute configuration of related alkaloids through comparative analysis of their circular dichroism (CD) spectra. nih.gov Similarly, the structures of other hexahydrobenzo[c]phenanthridine alkaloids, such as (+)-homochelidonine, (+)-chelamine, and (−)-norchelidonine, have been unequivocally established using this method. researchgate.net In these studies, all three compounds were found to possess a cis-junction of the B/C rings and an axially positioned C11-hydroxyl group. researchgate.net

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. For compounds containing only light atoms (C, H, N, O), determining the absolute configuration can be challenging due to the weak anomalous scattering effect. However, modern diffractometers and computational methods have made it increasingly feasible. mdpi.com In cases where the natural product itself does not crystallize well or the anomalous scattering is insufficient, derivatization with a heavy atom can be employed to facilitate the determination of the absolute structure.

While specific X-ray crystallographic data for this compound is not widely published, the established success in characterizing its structural analogs underscores the applicability and power of this technique for its definitive stereochemical assignment.

Chromatographic Techniques for Purity Assessment and Stability Studies

Chromatographic methods are indispensable tools for assessing the purity of chemical compounds and for studying their stability under various conditions. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), provide the high resolution and sensitivity required for these analyses.

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful technique for stability and degradation studies. sci-hub.sebohrium.comresearchgate.net The high resolving power of UPLC allows for the separation of the parent compound from its degradation products, while the high-resolution mass accuracy of QTOF-MS enables the identification of these degradants based on their exact mass and fragmentation patterns. sci-hub.sebohrium.comresearchgate.net

Forced degradation studies are typically performed by subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. mdpi.comnih.govbiomedres.uspharmtech.com Samples are then analyzed at various time points to profile the formation of degradation products.

In the context of benzophenanthridine alkaloids, UPLC-QTOF-MS has been used to identify absorbed constituents and metabolites in rat plasma after oral administration of plant extracts containing these compounds. sci-hub.sebohrium.comresearchgate.net This demonstrates the technique's utility in tracking the fate of the parent compound and identifying related substances in complex matrices. A similar approach would be directly applicable to studying the degradation of this compound.

Table 1: Illustrative UPLC-QTOF-MS Parameters for Benzophenanthridine Alkaloid Analysis

ParameterValue/Condition
Chromatography System UPLC with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Mass Spectrometer Quadrupole Time-of-Flight (QTOF)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100 - 1000
Data Acquisition Full scan and targeted MS/MS

By analyzing the mass spectra of the degradation products, their elemental compositions can be proposed, providing crucial clues to the degradation pathways of this compound.

High-performance liquid chromatography with ultraviolet (UV) detection (HPLC-UV) is a robust and widely used method for determining the purity of pharmaceutical substances. dergipark.org.trmedicinescience.orgresearchgate.net The method's reliability and simplicity make it suitable for routine quality control. For purity validation, a sample of this compound would be chromatographed, and the peak area of the main component would be compared to the total area of all detected peaks, including impurities. chromatographyonline.com

Liquid chromatography-mass spectrometry (LC-MS) offers enhanced specificity and sensitivity for purity assessment. mst.or.jpsigmaaldrich.comnih.gov It can detect impurities that may co-elute with the main peak or are present at levels below the detection limit of a UV detector. Single quadrupole or triple quadrupole MS can be used for targeted detection and quantification of known impurities, while high-resolution MS can help in identifying unknown ones.

A study on the benzophenanthridine alkaloid chelerythrine (B190780) demonstrated that HPLC can be used to monitor its structural transformations in different solvents. mdpi.com This highlights the utility of HPLC in not only assessing static purity but also in understanding the dynamic behavior of these alkaloids in solution.

Table 2: Representative HPLC-UV Method Parameters for Purity Analysis of Benzophenanthridine Alkaloids

ParameterValue/Condition
Chromatography System HPLC with a UV/Vis or Diode Array Detector (DAD)
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile, methanol)
Detection Wavelength Set at the λmax of this compound (e.g., 280 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL

The validation of such an HPLC method would involve assessing its specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable purity determination.

Quantum Mechanical Calculations for Predicting Degradation Pathways and Structural Properties

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure, reactivity, and degradation pathways of molecules. mdpi.com These computational methods can provide insights into reaction mechanisms that are often difficult to probe experimentally.

For benzophenanthridine alkaloids, QM calculations have been employed to study various properties. For example, DFT calculations were used to investigate the photogeneration of sanguinarine (B192314) from dihydrosanguinarine (B1196270) and to explore its potential cytotoxic mechanisms. mdpi.com Another study utilized DFT and molecular dynamics to investigate the necroptosis-inducing potential of a new benzophenanthridine alkaloid. plos.org These studies typically involve optimizing the molecular geometry, calculating vibrational frequencies, and determining the energies of reactants, transition states, and products.

In the context of this compound, QM calculations could be used to:

Predict Degradation Pathways: By modeling the reactions of this compound with various reagents (e.g., water for hydrolysis, reactive oxygen species for oxidation), the most likely degradation products and the energy barriers for their formation can be calculated. This can help to rationalize the results of forced degradation studies.

Elucidate Structural Properties: QM methods can be used to calculate various structural and electronic properties, such as bond lengths, bond angles, dihedral angles, and the distribution of electron density. This information can complement experimental data from techniques like NMR and X-ray crystallography.

Simulate Spectroscopic Data: Theoretical calculations of NMR chemical shifts and circular dichroism spectra can aid in the structural elucidation and stereochemical assignment of complex molecules like this compound, especially when experimental data is ambiguous. researchgate.net

Table 3: Common Quantum Mechanical Methods and Their Applications in Alkaloid Research

MethodBasis SetApplication
Density Functional Theory (DFT) (e.g., B3LYP)6-31G* or higherGeometry optimization, reaction mechanism studies, prediction of spectroscopic properties. plos.org
Time-Dependent DFT (TD-DFT)6-311+G(d,p) or higherCalculation of electronic excitation energies and simulation of UV-Vis and CD spectra. researchgate.net
Hybrid QM/MM MethodsVariesStudying the interaction of the alkaloid with biological macromolecules (e.g., enzymes, DNA). unifi.it

These computational approaches provide a theoretical framework for understanding the chemical behavior of this compound, guiding further experimental work and contributing to a more complete characterization of the molecule.

Mechanistic Investigations of Molecular and Cellular Biological Activities

Molecular Targets and Signal Transduction Pathway Modulation

Acetonylchelerythrine (B104360) has been identified as a modulator of several critical signal transduction pathways that are fundamental to cellular regulation. While comprehensive research is ongoing, preliminary studies and computational analyses have pointed towards its interaction with key protein kinases and signaling cascades. Research into the extracts of Turkish galls, which contain this compound, suggests potential interactions with targets such as STAT3 and TNF. medsci.orgnih.gov However, specific modulatory effects of the isolated compound require further elucidation.

Inhibition of Protein Kinase C (PKC) Activity

Currently, there is a lack of direct scientific evidence specifically detailing the inhibitory effects of this compound on Protein Kinase C (PKC) activity. While related benzophenanthridine alkaloids, such as chelerythrine (B190780), are known PKC inhibitors, the specific action of the acetonyl derivative remains to be experimentally validated. The structural similarity suggests a potential for interaction, but dedicated enzymatic assays are required to determine the precise nature and extent of any inhibitory effect.

Regulation of PI3K/Akt Signaling Pathway

The influence of this compound on the PI3K/Akt signaling pathway is not yet characterized in published literature. The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation, and its dysregulation is implicated in numerous diseases. Investigating the potential for this compound to modulate this pathway could unveil significant aspects of its biological activity.

Modulation of JAK/STAT3 Signaling Pathway

Initial computational studies on the components of Turkish galls have suggested that the JAK/STAT3 signaling pathway may be a target. medsci.org The STAT3 protein has been identified as a potential hub target for compounds found in these galls, including this compound. medsci.org This pathway is integral to cytokine signaling and is involved in cell proliferation, differentiation, and apoptosis. However, direct experimental evidence confirming the modulation of the JAK/STAT3 pathway by isolated this compound is not currently available.

Cellular Antiproliferative and Apoptosis-Inducing Mechanisms (In Vitro Studies)

The effects of this compound on cellular proliferation and the induction of apoptosis are areas of active investigation. While the broader class of benzophenanthridine alkaloids is known to possess cytotoxic and pro-apoptotic properties, specific data for this compound is limited.

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

There are currently no specific in-vitro studies that have reported on the ability of this compound to induce cell cycle arrest, particularly at the G2/M phase. Research into the antiproliferative mechanisms of related compounds often reveals cell cycle modulation as a key mechanism of action, suggesting that this would be a valuable area for future investigation of this compound.

Apoptosis Induction via Mitochondrial Pathway (Bax/Bcl-2 Modulation)

Direct evidence for the induction of apoptosis by this compound through the mitochondrial pathway, specifically involving the modulation of Bax and Bcl-2 proteins, has not been documented in scientific literature. The balance between these pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is a critical determinant of cell fate, and its potential modulation by this compound represents a significant gap in the current understanding of its cellular effects.

Role of Reactive Oxygen Species (ROS) in Cellular Processes

While direct studies on this compound's role in reactive oxygen species (ROS) production are limited, extensive research on its parent compound, chelerythrine, provides significant insights. Chelerythrine is known to induce the generation of ROS in various cell types. nih.govnih.gov This increased production of ROS is a critical event that can lead to oxidative stress, a state of imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. nih.gov This oxidative stress is implicated in the cellular damage caused by chelerythrine, including damage to DNA and proteins, which can ultimately trigger programmed cell death, or apoptosis. frontiersin.org

The generation of ROS by chelerythrine has been observed in different experimental models. For instance, in murine T cell lymphoma cells, chelerythrine treatment led to an enhanced production of ROS, which was a key step in initiating the mitochondrial apoptotic pathway. nih.govchemfaces.com This effect was abolished by the use of antioxidants, confirming the central role of ROS in the observed cytotoxicity. nih.gov Similarly, in cardiac myocytes, chelerythrine-induced apoptosis was found to be mediated by the generation of ROS, leading to the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade. nih.gov This suggests that the biological activities of chelerythrine, and likely its derivatives such as this compound, are closely linked to their ability to modulate the cellular redox state.

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, and its proper function is sensitive to cellular stress. mdpi.com While direct evidence for this compound is not available, its parent compound, chelerythrine, has been shown to induce ER stress in cancer cells. frontiersin.orgmdpi.com The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the unfolded protein response (UPR). nih.gov

In human renal cell carcinoma (RCC) cells, chelerythrine has been identified as an inducer of ER stress. mdpi.comnih.gov Studies have demonstrated that chelerythrine treatment leads to an increase in the levels of key ER stress markers, such as phosphorylated eIF2α and ATF4. researchgate.net This induction of ER stress is often linked to the generation of reactive oxygen species (ROS). nih.gov The activation of the ER stress pathway by chelerythrine can ultimately lead to apoptosis, suggesting that this is one of the mechanisms through which it exerts its anti-cancer effects. nih.govresearchgate.net For example, in Caki renal cancer cells, chelerythrine-induced apoptosis was mediated by ROS-dependent ER stress. researchgate.net

Autophagy Induction Mechanisms

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. researchgate.netfrontiersin.org It is a critical mechanism for maintaining cellular homeostasis and can be induced by various stressors. frontiersin.org The parent compound of this compound, chelerythrine, has been identified as an inducer of autophagy in several types of cancer cells. chemfaces.commdpi.commedchemexpress.com

The induction of autophagy by chelerythrine is often a consequence of the cellular stress it causes, particularly the generation of reactive oxygen species (ROS). frontiersin.orgchemfaces.com In non-small cell lung cancer (NSCLC) cells, chelerythrine was found to trigger autophagy, as evidenced by the increased expression of the autophagy marker LC3-II. chemfaces.com This process was shown to be dependent on ROS production, as the use of an antioxidant reversed the chelerythrine-induced autophagy. chemfaces.com The mechanism of autophagy induction by chelerythrine can also involve the Beclin-1 protein, a key regulator of autophagosome formation. chemfaces.comresearchgate.net Silencing of Beclin-1 has been shown to reverse the chelerythrine-induced expression of LC3-II. chemfaces.com In some cellular contexts, the inhibition of protein kinase C (PKC) by chelerythrine can also play a role in the induction of autophagy. physiology.org

Anti-inflammatory Actions (In Vitro and Animal Model Studies)

This compound is recognized for its anti-inflammatory properties. researchgate.net While specific studies on this derivative are not abundant, the anti-inflammatory effects of its parent compound, chelerythrine, are well-documented. nih.gov

Cytokine and Pro-inflammatory Mediator Inhibition (e.g., IL-6, TNF-alpha)

Chelerythrine has been shown to inhibit the production of key pro-inflammatory cytokines. researchgate.net In in vitro studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, chelerythrine demonstrated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) production. researchgate.net This inhibition of cytokine release suggests that chelerythrine can modulate the inflammatory response at a molecular level. researchgate.netfrontiersin.org The mechanism of this inhibition is thought to involve the regulation of signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation. researchgate.net In an animal model of endotoxic shock, chelerythrine administration led to a decrease in serum levels of TNF-α. medchemexpress.commedchemexpress.com

The table below summarizes the inhibitory effect of Chelerythrine on pro-inflammatory cytokine production in LPS-stimulated RAW264.7 cells.

CytokineConcentration of Chelerythrine (µM)Inhibition
TNF-α0.5, 1, 2Dose-dependent reduction
IL-60.5, 1, 2Dose-dependent reduction
IL-1β0.5, 1, 2Dose-dependent reduction
Data derived from in vitro studies on RAW264.7 cells stimulated with LPS. researchgate.net

Histological and Molecular Markers of Inflammation in Preclinical Models

Antimicrobial Activities (In Vitro and Animal Model Studies)

This compound is a compound that has been noted in studies alongside other alkaloids for its potential biological activities, though specific antimicrobial data for it is sparse. researchgate.net However, its parent compound, chelerythrine, has demonstrated significant antimicrobial properties in various in vitro studies. plos.orgmdpi.comwikipedia.orgresearchgate.netmdpi.com

Chelerythrine has shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. researchgate.net In vitro studies have determined the minimum inhibitory concentrations (MICs) of chelerythrine against several bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and extended-spectrum β-lactamase producing S. aureus (ESBLs-SA). researchgate.net The mechanism of its antibacterial action is believed to involve the disruption of the bacterial cell wall and membrane, leading to the leakage of cellular contents and inhibition of protein synthesis. researchgate.net Chelerythrine has also exhibited activity against the plant pathogenic bacterium Xanthomonas oryzae pv. oryzae. mdpi.com

In addition to its antibacterial effects, chelerythrine has also shown antifungal activity against various yeasts. plos.org The table below summarizes the in vitro antimicrobial activity of chelerythrine against selected microorganisms.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria1.50 - 156
Methicillin-resistant S. aureus (MRSA)Gram-positive bacteria156
Extended spectrum β-lactamase S. aureus (ESBLs-SA)Gram-positive bacteria156
Bacillus subtilisGram-positive bacteria1.50
Streptococcus pyogenesGram-positive bacteria-
Escherichia coliGram-negative bacteria1.50
Klebsiella pneumoniaeGram-negative bacteria-
Xanthomonas oryzae pv. oryzaeGram-negative bacteria1.25
Candida albicansYeast3.12 - 6.25
Saccharomyces cerevisiaeYeast3.12 - 6.25
Data compiled from multiple in vitro studies. plos.orgresearchgate.netmdpi.com

While these in vitro results for chelerythrine are promising, further studies, including in vivo animal models, would be necessary to fully evaluate the antimicrobial potential of this compound.

Antibacterial Spectrum and Mechanisms (e.g., Staphylococcus aureus)

Direct research detailing the specific antibacterial spectrum and mechanisms of this compound is limited. However, the broader class of benzophenanthridine alkaloids, to which this compound belongs, has demonstrated notable antibacterial activities. rhhz.net Compounds structurally similar to this compound, such as chelerythrine and sanguinarine (B192314), are known to possess antimicrobial properties.

The primary mechanisms by which bacteria like Staphylococcus aureus are targeted by various natural compounds include the disruption of cellular structures and key metabolic processes. mdpi.comnih.gov S. aureus is a formidable pathogen due to its array of virulence factors and its ability to develop antibiotic resistance. nih.govmdpi.comwikipedia.org Key mechanisms of antibacterial action against this pathogen often involve:

Cell Wall and Membrane Disruption: Some antibacterial agents destroy the integrity of the bacterial cell wall and membrane, leading to the leakage of essential intracellular components like proteins and nucleic acids. mdpi.com

Inhibition of Metabolic Enzymes: The targeting of critical enzymes in metabolic pathways, such as the tricarboxylic acid (TCA) cycle, can halt energy production and bacterial growth. mdpi.com

Biofilm Inhibition: Many pathogenic bacteria, including S. aureus, form biofilms that protect them from antibiotics and host immune responses. kosinmedj.org Compounds that can inhibit biofilm formation or disrupt mature biofilms are considered valuable antibacterial candidates.

DNA Interaction: Some molecules can bind to bacterial DNA, interfering with replication and transcription processes, which ultimately leads to cell death. mdpi.com

While specific studies on this compound are needed, it is plausible that its antibacterial action, if any, would involve one or more of these mechanisms, a characteristic common to its parent alkaloid class. rhhz.net

Table 1: General Antibacterial Mechanisms Against Staphylococcus aureus

Mechanism of Action Description Example Target
Cell Envelope Damage Disruption of the peptidoglycan layer or the cell membrane, compromising structural integrity. Cell Wall / Cell Membrane
Enzyme Inhibition Blocking the function of essential enzymes required for metabolic processes like the TCA cycle. Succinate Dehydrogenase, Malate Dehydrogenase mdpi.com
Biofilm Disruption Preventing the formation of or destroying the protective biofilm matrix. Biofilm Matrix Components
Nucleic Acid Interference Binding to DNA or inhibiting enzymes like topoisomerases to prevent replication and transcription. DNA, DNA Topoisomerase I & II mdpi.com

| Toxin Neutralization | Inhibiting the production or activity of virulence factors and toxins like hemolysins. | Panton-Valentine leukocidin (PVL) mdpi.com |

Antifungal Spectrum and Mechanisms (e.g., Candida albicans, Botrytis cinerea)

Specific mechanistic studies on the antifungal activity of this compound against Candida albicans and Botrytis cinerea are not extensively documented. However, related alkaloids isolated from plants like Zanthoxylum nitidum have shown antifungal effects. rhhz.net The investigation of antifungal mechanisms against these two significant fungal pathogens reveals several common targets.

Candida albicans is an opportunistic human pathogen that can cause severe infections, particularly in immunocompromised individuals. mdpi.com Resistance to common antifungal drugs is a growing concern. nih.govejgm.co.uk Key antifungal mechanisms include:

Cell Wall and Membrane Damage: The fungal cell wall (containing β-glucan) and cell membrane (containing ergosterol) are primary targets. nih.govscielo.br Disruption of these structures leads to osmotic instability and cell lysis. scielo.br

Inhibition of Virulence Factors: C. albicans possesses virulence factors such as the ability to switch between yeast and hyphal forms and to create biofilms. mdpi.comfrontiersin.org Compounds that inhibit this morphological transition or prevent biofilm formation can significantly reduce its pathogenicity. mdpi.comfrontiersin.org

Botrytis cinerea , or gray mold, is a plant pathogen that causes substantial economic losses in agriculture. nih.govmdpi.com Control is challenging due to its ability to develop fungicide resistance. mdpi.comeos.com Antifungal strategies against B. cinerea often involve:

Membrane and Cell Wall Disruption: Similar to C. albicans, damaging the cell membrane and wall is an effective mechanism. frontiersin.orgscielo.br

Inhibition of Respiration: Some fungicides act by inhibiting the mitochondrial respiratory chain, cutting off the fungus's energy supply. mdpi.com

Spore Germination Inhibition: Preventing the germination of fungal spores is a key strategy to control the spread of the infection. mdpi.com

Given that related alkaloids exhibit antifungal properties, this compound is a candidate for future research to determine if it acts on these or other pathways in C. albicans and B. cinerea.

Table 2: Common Antifungal Mechanisms

Fungal Target Organism(s) Mechanism of Action
Cell Membrane C. albicans, B. cinerea Interference with ergosterol (B1671047) synthesis or direct membrane permeabilization. scielo.brscielo.br
Cell Wall C. albicans, B. cinerea Inhibition of β-glucan synthase or other enzymes involved in cell wall synthesis. nih.govscielo.br
Biofilm Formation C. albicans Inhibition of initial attachment, maturation, or disruption of the mature biofilm matrix. mdpi.com
Hyphal Growth C. albicans Suppression of the yeast-to-hypha transition, a key virulence trait. frontiersin.org

| Mitochondrial Respiration | B. cinerea | Inhibition of the electron transport chain, leading to energy depletion. mdpi.com |

Antiviral Properties

The potential antiviral properties of this compound remain an under-researched area. While some alkaloids derived from the same plant families as this compound have been noted for their antiviral effects, direct evidence for this specific compound is not yet available in the scientific literature. rhhz.net The search for novel antiviral agents from natural sources is a significant field of study, as plant extracts and their constituent compounds have been shown to inhibit various viruses, including herpes simplex virus and influenza virus. nih.govnih.gov The mechanisms of such antiviral compounds can include blocking viral entry into host cells, inhibiting viral replication machinery, or interfering with viral assembly and release. nih.gov Further research is required to determine if this compound possesses any clinically relevant antiviral activities.

Neuroprotective Potential in Cellular and Preclinical Models

The potential for this compound to confer neuroprotection has not been directly established. However, other alkaloids have been investigated for their ability to protect neurons in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net For instance, the alkaloid scoulerine (B1208951) has been identified as an inhibitor of the BACE1 enzyme, a key target in Alzheimer's disease research. researchgate.net The neuroprotective effects of natural compounds are often linked to their ability to modulate critical cellular pathways involved in neuronal survival and to counteract oxidative damage.

Modulation of Neuronal Survival Pathways

Neuronal survival is governed by a complex network of signaling pathways. Disruption of these pathways contributes to the neuronal loss seen in neurodegenerative disorders. nih.govembopress.org Key pro-survival pathways include:

The PI3K/Akt Pathway: This is a central pathway that promotes cell survival and inhibits apoptosis (programmed cell death). bohrium.comnih.gov Activation of Akt can inhibit pro-apoptotic proteins and is a common mechanism for neuroprotection. bohrium.comfrontiersin.org

MAPK/ERK Pathway: This pathway is also involved in promoting neuronal survival and differentiation. frontiersin.org

Neurotrophic Factor Signaling: Molecules like brain-derived neurotrophic factor (BDNF) activate survival pathways to support neuronal health. mdpi.com

Some alkaloids have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt pathway in tumor cells. rhhz.net Paradoxically, in the context of neurodegeneration, activation of this same pathway is often neuroprotective. nih.gov Future studies would be needed to determine what effect, if any, this compound has on these pathways in neuronal cells.

Reduction of Oxidative Stress in Neural Cells

The brain is highly susceptible to damage from oxidative stress due to its high oxygen consumption and lipid-rich composition. nih.govnih.govfrontiersin.org Oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common feature of neurodegenerative diseases. mdpi.comnih.govmdpi.com It leads to damage of essential macromolecules like DNA, proteins, and lipids, ultimately causing neuronal dysfunction and death. frontiersin.org

Mitochondria are a primary source of ROS, and mitochondrial dysfunction is a key element in oxidative stress-induced neurodegeneration. nih.govnih.gov Compounds with antioxidant properties can offer neuroprotection by:

Scavenging free radicals directly.

Enhancing the activity of endogenous antioxidant enzymes. mdpi.com

Protecting mitochondria from oxidative damage. frontiersin.org

Nitidine (B1203446) chloride, a benzophenanthridine alkaloid closely related to this compound, has been reported to have anti-oxidative effects. rhhz.net This suggests that this compound might also possess the ability to mitigate oxidative stress in neural cells, a hypothesis that warrants experimental validation.

Inhibition of Cancer Stem Cells (CSCs)

The concept of cancer stem cells (CSCs) suggests that a small subpopulation of cells within a tumor is responsible for tumor initiation, metastasis, and resistance to therapy. nih.govmdpi.com Targeting CSCs is therefore a promising strategy for cancer treatment. nih.gov Key signaling pathways that regulate the survival and self-renewal of CSCs include Wnt/β-catenin, PI3K/Akt, and Notch. mdpi.comfrontiersin.org

While there is no direct research on the effect of this compound on CSCs, related benzophenanthridine alkaloids like nitidine chloride are known to have potent anti-cancer properties. rhhz.net The documented mechanisms for these related compounds include the induction of apoptosis through the inhibition of anti-apoptotic proteins (like Bcl-2) and the suppression of pro-survival signaling cascades, including the Akt pathway. rhhz.net Since the PI3K/Akt pathway is crucial for the survival of many types of CSCs, its inhibition is a valid strategy for targeting these cells. mdpi.comfrontiersin.org Therefore, it can be hypothesized that this compound may exert anti-cancer activity by inhibiting CSCs through mechanisms similar to those of other benzophenanthridine alkaloids.

Table 3: Potential Mechanisms for CSC Inhibition by Alkaloids

Cellular Pathway/Target Role in CSCs Potential Inhibitory Effect
PI3K/Akt/mTOR Pathway Promotes survival, proliferation, and chemoresistance. mdpi.comfrontiersin.org Inhibition of this pathway can induce apoptosis and sensitize CSCs to chemotherapy. mdpi.com
Wnt/β-catenin Pathway Regulates self-renewal and chemoresistance. frontiersin.org Suppression of this pathway can decrease the CSC population and viability. frontiersin.org
Bcl-2 Family Proteins Anti-apoptotic proteins that prevent cell death. Inhibition of Bcl-2 promotes apoptosis in cancer cells. rhhz.net

| ABC Transporters | Efflux pumps that confer multidrug resistance. frontiersin.org | Inhibition of these transporters can restore sensitivity to chemotherapeutic drugs. frontiersin.org |

Table of Mentioned Compounds

Compound Name
This compound
Allocryptopine
Arnotianamida
Berberine (B55584)
Chelerythrine
Dihydrochelerythrine (B1200217)
Dihydrochelirubine
Dihydrosanguinarine (B1196270)
Epiberberine
Fumarine
Hyndarine
Maclekarpine E
Madecassic acid
Nitidine chloride
Norchelerythrine
Sanguinarine
Scoulerine
6-acetonyldihydrosanguinarine
6-hydroxydihydrochelerythrine
6-hydroxymethyldihydrosanguinarine

Downregulation of β-Catenin and Self-Renewal Pathways

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis. nih.gov Aberrant activation of this pathway is a hallmark of numerous cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator of genes promoting proliferation, survival, and self-renewal. nih.gov The capacity for self-renewal is a defining characteristic of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. mdpi.comnih.gov

In melanoma cancer stem-like cells, treatment with chelerythrine led to a significant downregulation of the stemness factor Sox2, along with other critical factors for maintaining stemness, Nanog and Oct4. nih.gov While a direct decrease in β-catenin was not observed in this specific melanoma model, likely due to low endogenous levels, the impact on key downstream effectors highlights the potential of this class of compounds to disrupt self-renewal signaling. nih.gov The inhibition of the Wnt/β-catenin pathway and the subsequent reduction in self-renewal capacity are considered crucial for targeting the CSC population, which may lead to more effective and lasting therapeutic outcomes. mdpi.comresearchgate.net

Compound Cell Line Observed Effect on β-Catenin Pathway Impact on Self-Renewal Markers
Chelerythrine ChlorideNon-Small Cell Lung Carcinoma (NCI-H1703)Reduction of nuclear and overall cellular β-catenin. nih.govnih.govDownregulation of SOX2 and MYC. nih.govnih.gov
ChelerythrineMelanoma Cancer Stem-Like CellsDownregulation of Sox2, Nanog, and Oct4. nih.govNot explicitly observed for β-catenin in this model. nih.gov
Chelerythrine ChlorideLung Adenocarcinoma (SK-LU-1) & Lung CSCs (HLCSC)Inhibition of β-catenin nuclear translocation. researchgate.netImplied reduction in self-renewal capacity. researchgate.net

Effects on Tumorigenic Potential in Preclinical Models

The ability of a compound to inhibit the tumorigenic potential of cancer cells is a critical indicator of its potential as an anti-cancer agent. This is often assessed in preclinical models through in vitro assays that measure anchorage-independent growth and the ability to form three-dimensional spheroids, which mimic certain aspects of in vivo tumor growth.

Chelerythrine has demonstrated significant inhibitory effects on the tumorigenic properties of cancer cells in various preclinical studies. In non-small cell lung carcinoma cell lines, chelerythrine chloride was shown to dose-dependently inhibit soft agar (B569324) colony-forming efficiency, a measure of anchorage-independent growth and self-renewal capability. mdpi.comnih.gov Furthermore, it effectively reduced the ability of these cells to form tumor spheroids, indicating an impairment of their capacity for three-dimensional growth and survival. mdpi.comresearchgate.net

These anti-tumorigenic effects are believed to be a direct consequence of the compound's impact on fundamental cellular processes. For instance, the inhibition of the Wnt/β-catenin pathway by chelerythrine is directly linked to the diminished self-renewal capacity of cancer stem cells, which is essential for tumor initiation and propagation. mdpi.comresearchgate.net An in vivo study has also provided evidence for the anti-tumor activity of chelerythrine, demonstrating its ability to inhibit the growth of lung cancer. nih.gov The collective findings from these preclinical models suggest that by targeting key signaling pathways like β-catenin, benzophenanthridine alkaloids such as chelerythrine and its derivatives can effectively reduce the tumorigenic potential of cancer cells. mdpi.com

Compound Preclinical Model Assay Observed Anti-Tumorigenic Effect
Chelerythrine ChlorideNon-Small Cell Lung Carcinoma (NCI-H1703)Soft Agar Colony FormationDose-dependent inhibition of colony formation. mdpi.com
Chelerythrine ChlorideNon-Small Cell Lung Carcinoma (NCI-H1703)Spheroid Formation AssayReduction in tumor spheroid growth. researchgate.net
Chelerythrine ChlorideNon-Small Cell Lung CarcinomaMigration and Invasion AssaysDose-dependent reduction in migration and invasion. researchgate.net
ChelerythrineHuman Lung Cancer Stem Cells (in vivo)Tumor GrowthInhibition of lung cancer growth. nih.gov

Advanced Computational and Systems Level Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as acetonylchelerythrine (B104360), might bind to a protein target and to assess the stability of this interaction over time. nih.govresearchgate.net3ds.com These methods are crucial in the early stages of drug discovery for identifying potential molecular targets and understanding interaction mechanisms at an atomic level. nih.gov3ds.commdpi.com

While specific molecular docking studies focusing exclusively on this compound are not widely available in the public domain, research on its parent compound, chelerythrine (B190780), and other benzophenanthridine alkaloids provides valuable insights. For instance, docking studies on chelerythrine have explored its binding to various proteins, including lysozyme (B549824) and topoisomerase. researchgate.netmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netfrontiersin.org One study identified 6-Acetonyldihydrochelerythrine as a benzophenanthridine alkaloid isolated from Zanthoxylum integrifoliolum. nih.gov Another study identified this compound among a group of alkaloids from Corydalis cava being investigated. researchgate.net

Molecular dynamics simulations complement docking studies by providing a dynamic view of the binding, assessing the stability of the predicted poses, and calculating binding free energies. nih.govmdpi.comfrontiersin.org For example, MD simulations have been used to confirm the stability of chelerythrine within the binding sites of its targets, lending greater confidence to the docking predictions. researchgate.netnih.gov Such computational approaches are instrumental in hypothesizing the biological targets of this compound and guiding experimental validation. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their desired properties. researchgate.netmdpi.com

Although specific QSAR studies centered on this compound derivatives are scarce, research on analogues of the parent benzophenanthridine scaffold is available. These studies typically involve a dataset of compounds with varying structural modifications and their corresponding measured biological activities, such as cytotoxicity against cancer cell lines. mdpi.com

A typical QSAR study on benzophenanthridine analogues would involve the following steps:

Data Set Collection : Assembling a series of analogues, including derivatives like this compound, with their experimentally determined biological activities (e.g., IC50 values). mdpi.com

Descriptor Calculation : Calculating various molecular descriptors for each compound that quantify their physicochemical properties (e.g., electronic, steric, and hydrophobic properties). mdpi.com

Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation : Rigorously validating the model's predictive power using internal and external sets of compounds. mdpi.com

For example, a QSAR study on benzo[c]phenanthridine (B1199836) analogues as topoisomerase I inhibitors successfully developed models that could predict the antitumor activity of new compounds, guiding the design of more potent agents. mdpi.com Such models can reveal which structural features, like the acetonyl group in this compound, are critical for activity.

Network Pharmacology for Pathway Elucidation

Network pharmacology is an interdisciplinary approach that combines systems biology and computational analysis to study the effects of drugs on biological networks. mdpi.comxiahepublishing.com It moves beyond the "one drug, one target" paradigm to a more holistic "multi-component, multi-target, multi-pathway" view, which is particularly suited for understanding the mechanisms of natural products. hep.com.cnplos.org

Studies on the parent compound, chelerythrine, have utilized network pharmacology to unravel its potential mechanisms in treating complex diseases like gastric cancer. nih.govresearchgate.net This approach typically involves identifying the potential targets of the compound, constructing a protein-protein interaction (PPI) network, and performing functional enrichment analysis to identify key biological pathways. nih.govmdpi.comnih.gov

Identification of Core Regulatory Networks

The initial step in network pharmacology is to build a compound-target network. plos.orgfrontiersin.org For this compound, this would involve predicting its biological targets using databases and computational tools. These predicted targets are then mapped onto known PPI networks to identify the key proteins (nodes) and their interactions (edges) that are modulated by the compound. mdpi.comresearchgate.net

Analysis of these networks can identify "hub" proteins, which are highly connected nodes that often play a critical role in the network's function. mdpi.comnih.gov For example, in a study on chelerythrine's effect on gastric cancer, PIK3CA was identified as a core target within the PPI network. nih.gov This suggests that this compound might also exert its effects by modulating such central regulatory hubs.

Predictive Analysis of Biological Effects

Once the core networks are identified, pathway enrichment analysis (using databases like KEGG and Gene Ontology) is performed to predict the biological processes and signaling pathways that are most significantly affected. nih.govfrontiersin.org This can provide a comprehensive picture of the compound's mechanism of action.

For instance, network pharmacology studies on chelerythrine and other alkaloids from Chelidonium majus have predicted their involvement in crucial cancer-related pathways, including cell cycle regulation, apoptosis, and signal transduction pathways like PI3K-Akt and MAPK. nih.govhep.com.cnfrontiersin.org These analyses allow for the formulation of hypotheses about the biological effects of related compounds like this compound, which can then be tested experimentally.

Omics Approaches (Proteomics, Metabolomics) for Comprehensive Biological Profiling

Omics technologies, such as proteomics and metabolomics, provide a global snapshot of the molecular changes within a biological system in response to a stimulus, such as treatment with a compound. d-nb.infomdpi.com Proteomics analyzes the entire set of proteins (the proteome), while metabolomics studies the complete set of small-molecule metabolites. mdpi.comfrontiersin.org These approaches offer an unbiased, systems-level view of a compound's biological impact.

While specific proteomics or metabolomics studies on this compound have not been prominently published, the application of these techniques to other natural compounds demonstrates their power. For example, integrated proteomic and metabolomic analyses have been used to elucidate the mechanisms of action of compounds in various disease models, such as acne and multiple myeloma. frontiersin.orgnih.gov

A hypothetical omics study on this compound would involve treating cells or an organism with the compound and then using mass spectrometry-based techniques to compare the protein and metabolite profiles of treated versus untreated samples. nih.gov This would generate large datasets of differentially expressed proteins and metabolites.

Table 1: Potential Applications of Omics in this compound Research

Omics Technique Application Potential Findings
Proteomics Identify protein expression changes in cells treated with this compound. - Identification of direct protein targets. - Elucidation of affected signaling pathways. - Understanding of cellular responses like apoptosis or stress.
Metabolomics Profile changes in small molecule metabolites after this compound treatment. - Identification of altered metabolic pathways (e.g., energy metabolism, lipid metabolism). - Discovery of biomarkers for the compound's activity. - Insight into the downstream effects of protein modulation.

| Integrated Omics | Combine proteomics and metabolomics data for a holistic view. | - Linking protein changes to specific metabolic shifts. - Constructing comprehensive models of the compound's mechanism of action. |

By identifying the proteins and metabolites that are significantly altered, researchers can piece together the biological pathways perturbed by this compound, leading to a comprehensive understanding of its biological profile. d-nb.infofrontiersin.org

Table of Mentioned Compounds

Compound Name
6-Acetonyldihydrochelerythrine
This compound
Berberine (B55584)
Chelerythrine
Chelidonine
Coptisine
Fagaronine
Kaempferol
Nitidine (B1203446)
Quercetin
Sanguinarine (B192314)
β-sitosterol

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Targets and Underexplored Mechanisms

The primary known target of the parent compound, chelerythrine (B190780), is Protein Kinase C (PKC). wikipedia.orgnih.gov However, emerging research on chelerythrine and related alkaloids suggests a broader range of biological interactions that remain largely unexplored for acetonylchelerythrine (B104360). Future investigations should aim to look beyond PKC and identify novel molecular targets.

Recent studies have shown that chelerythrine can inhibit the sarco/endoplasmic reticulum Ca(2+)-ATPase (SERCA), leading to disruptions in cellular calcium balance and subsequent apoptosis. wikipedia.org Another identified target is the cytosolic selenoprotein thioredoxin reductase (TXNRD1), which chelerythrine inhibits irreversibly, inducing high levels of reactive oxygen species (ROS) and leading to necroptosis, a form of programmed necrosis. mdpi.comresearchgate.net Furthermore, some benzophenanthridine alkaloids have been found to act as noncompetitive inhibitors of the human P2X7 receptor, a cation channel involved in inflammatory responses. nih.gov

These findings strongly suggest that this compound may interact with a similar array of targets. Future research could employ chemical proteomics and activity-based protein profiling (ABPP) to screen for direct binding partners of this compound within the cell. Such studies could reveal whether the acetonyl group modifies the binding affinity or selectivity for these targets compared to chelerythrine. Investigating its effect on signaling pathways like Wnt/β-catenin, which is modulated by chelerythrine, could also uncover mechanisms relevant to cancer stem cell properties. mdpi.com Exploring these underexplored mechanisms is crucial for understanding its unique biological footprint and therapeutic potential.

Development of Advanced Synthetic Methodologies for Analogues

The development of novel this compound analogues is a promising avenue for enhancing its therapeutic properties and exploring structure-activity relationships (SAR). nih.gov Synthetic work on the parent benzophenanthridine scaffold has shown that modifications, particularly at the C-6 position, can significantly influence biological activity. mdpi.comnih.gov

Future synthetic strategies could focus on several key areas:

Modification of the Acetonyl Group: The ketone and methyl groups on the acetonyl moiety are ripe for chemical modification. Reduction of the ketone to a hydroxyl group, or its replacement with other functional groups, could alter the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.

Alterations to the Benzophenanthridine Core: Systematic changes to the methoxy (B1213986) and methylenedioxy groups on the aromatic rings of the core structure could be explored. Creating analogues with hydroxylated groups, for instance, has been suggested to produce less toxic derivatives of chelerythrine. nih.gov

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of analogues could be critical, as different stereoisomers may possess distinct biological activities and toxicities.

These synthetic efforts would generate a library of novel compounds. Subsequent screening of these analogues against various cancer cell lines and biological targets would build a comprehensive SAR profile, guiding the design of derivatives with improved potency and selectivity. nih.gov For example, studies on chelerythrine and sanguinarine (B192314) derivatives have identified compounds with significantly enhanced antileukemia activity. nih.govmdpi.comnih.gov

Refinement of Analytical Techniques for Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic properties of this compound, robust and sensitive analytical methods are essential. The ability to accurately quantify the compound and its potential metabolites in complex biological matrices like human plasma, tissues, and cerebrospinal fluid is a prerequisite for any preclinical and clinical development.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this type of bioanalysis. nih.gov Future research should focus on developing a validated HPLC-MS/MS method specifically for this compound. Key aspects of this development would include:

Optimization of Sample Preparation: Establishing an efficient extraction protocol, likely involving protein precipitation or solid-phase extraction, to isolate the compound from plasma and other matrices while minimizing matrix effects.

High-Sensitivity Quantification: Defining the parameters for multiple reaction monitoring (MRM) to achieve a low limit of quantification (LOQ), enabling the detection of trace amounts of the compound. nih.gov

Metabolite Identification: Using the developed methods to identify and quantify potential metabolites of this compound in vivo, which is critical for a complete understanding of its biological fate.

A validated method, similar to one developed for the simultaneous quantification of sanguinarine, chelerythrine, and their dihydro-metabolites in chicken tissue, would be invaluable for pharmacokinetic studies, enabling researchers to correlate plasma concentrations with therapeutic efficacy and potential toxicity. nih.gov

Applications in Chemical Biology as a Probe for Cellular Pathways

The intrinsic fluorescent properties of the benzophenanthridine scaffold present an exciting opportunity to develop this compound as a chemical probe for imaging and studying cellular processes. nih.gov The parent compound, chelerythrine, exhibits environment-sensitive fluorescence and has been reported to function as a "light-up" probe that significantly increases its fluorescence intensity upon binding to specific DNA structures known as i-motifs. nih.govrsc.org

This inherent characteristic could be harnessed in several ways:

Live-Cell Imaging: The native fluorescence of this compound could be used to visualize its subcellular localization and accumulation in real-time without the need for an external fluorescent tag. This would provide direct insight into which organelles or cellular compartments it targets.

Development as a Biosensor: If this compound's fluorescence changes upon binding to a specific protein or nucleic acid target, it could be developed into a label-free biosensor to report on the presence or activity of that target within the cell.

Tagged Analogues: Synthesis of analogues where the acetonyl group is modified with additional fluorophores or affinity tags (like biotin) could create powerful tools for pull-down assays to identify binding partners and for multi-color fluorescence microscopy studies.

By leveraging its optical properties, this compound could be transformed from a potential therapeutic into a sophisticated tool for dissecting complex cellular pathways, offering a visual and quantitative method to study its own mechanism of action. researchgate.net

Exploration of this compound as a Scaffold for New Chemical Entities

The benzophenanthridine core is considered a "privileged scaffold" in medicinal chemistry due to its rigid structure and proven ability to interact with a wide range of biological targets. mdpi.commdpi.com this compound, as a naturally occurring modification of this scaffold, represents an excellent starting point for the discovery of new chemical entities (NCEs) in drug development programs.

The goal of using it as a scaffold would be to retain the core structure responsible for a desired biological activity while modifying its substituents to optimize for potency, selectivity, and pharmacokinetic properties. wikipedia.org Research has shown that even simple analogues of chelerythrine can yield compounds with potent and selective activity. ebi.ac.uk The presence of the acetonyl group provides a unique chemical handle for diversification that is not present on the parent chelerythrine molecule.

Future drug discovery programs could use this compound as a lead compound to:

Combat Drug Resistance: Benzophenanthridine derivatives have shown efficacy against multidrug-resistant cancer cells and Mycobacterium tuberculosis. mdpi.comasm.org New analogues of this compound could be designed to overcome specific resistance mechanisms.

Improve Selectivity: A major challenge with chelerythrine is its cytotoxicity towards non-cancerous cells. wikipedia.org Medicinal chemistry campaigns could focus on modifying the this compound scaffold to create analogues with higher selectivity for cancer cells, thereby improving the therapeutic window.

Develop Multi-Target Agents: Given the promiscuity of the benzophenanthridine scaffold, there is potential to rationally design this compound derivatives that inhibit multiple disease-relevant targets simultaneously, a strategy that is gaining traction in the treatment of complex diseases like cancer.

By treating this compound not just as a single compound but as the foundation of a chemical library, researchers can systematically explore its chemical space to develop novel and effective therapeutic agents.

Q & A

Q. What are the primary natural sources of acetonylchelerythrine, and how can they be validated for alkaloid content?

this compound is predominantly isolated from plants in the Papaveraceae family, such as Chelidonium majus (greater celandine). To validate alkaloid content, researchers should employ phytochemical screening using techniques like thin-layer chromatography (TLC) alongside reference standards, followed by quantitative analysis via HPLC or LC-MS. Confirmation of structural identity requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. What structural features distinguish this compound from related benzophenanthridine alkaloids?

The compound’s unique acetonyl substitution enhances its reactivity and biological activity compared to parent alkaloids like chelerythrine. Structural elucidation via X-ray crystallography and comparative NMR analysis reveals distinct aromatic ring fusion patterns and ketone functional group positioning. A detailed comparison table (e.g., with dihydrosanguinarine and berberine) highlights these differences .

Q. What preliminary assays are recommended for screening this compound’s biological activity?

Initial screening should include cytotoxicity assays (e.g., MTT or SRB against cancer cell lines), anti-inflammatory tests (e.g., COX-2 inhibition), and antimicrobial disk diffusion assays. Dose-response curves and IC50 calculations are critical for potency evaluation. Positive controls (e.g., doxorubicin for cytotoxicity) must be included to validate results .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to improve yield and selectivity?

Optimization involves testing metal catalysts (e.g., palladium or copper) in oxidative coupling reactions, varying solvent polarity (e.g., DMF vs. ethanol), and adjusting temperature/pressure conditions. Purification via column chromatography with gradient elution or preparative HPLC ensures high purity. Reaction progress should be monitored using real-time FTIR or GC-MS .

Q. What experimental strategies resolve contradictions in reported cytotoxic mechanisms of this compound?

Discrepancies in mechanisms (e.g., PKC inhibition vs. direct DNA intercalation) require comparative studies using isoform-specific PKC inhibitors (e.g., Gö6983) and DNA-binding assays (e.g., ethidium bromide displacement). Transcriptomic profiling (RNA-seq) of treated cells can identify differentially expressed pathways, while CRISPR-based gene knockout models validate target specificity .

Q. Which analytical methods are most robust for quantifying this compound in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) offers high sensitivity and specificity in plasma or tissue samples. Method validation should assess linearity (R² > 0.99), recovery rates (>85%), and matrix effects. Internal standards (e.g., deuterated analogs) correct for variability. For tissue distribution studies, MALDI imaging mass spectrometry provides spatial resolution .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced neuroprotective effects?

SAR studies should systematically modify the acetonyl group (e.g., substituting with alkyl or aryl groups) and assess changes in PKC inhibition and neuronal survival using primary cortical neuron models. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to PKC isoforms, while in vivo efficacy is tested in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Key parameters include oral bioavailability (via comparative IV/PO dosing), half-life (t₁/₂), and blood-brain barrier permeability (measured by brain/plasma ratio). Metabolite identification via UPLC-QTOF-MS and cytochrome P450 inhibition assays (e.g., CYP3A4) assess metabolic stability. Allometric scaling from rodent to human models informs dosing regimens .

Methodological Guidance for Contradictory Data

Q. How should researchers address variability in this compound’s anti-cancer efficacy across cell lines?

Standardize cell culture conditions (e.g., passage number, serum concentration) and validate cell line authenticity via STR profiling. Use 3D spheroid or patient-derived xenograft (PDX) models to better mimic in vivo tumor microenvironments. Meta-analyses of existing data (e.g., PRISMA guidelines) can identify confounding variables like assay endpoints or compound purity .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?

Nonlinear regression models (e.g., log-dose vs. response) calculate EC50/IC50 values with 95% confidence intervals. For multi-factorial experiments (e.g., combination therapies with chemotherapeutics), two-way ANOVA with post-hoc Tukey tests identifies synergistic/additive effects. Power analysis ensures adequate sample sizes to detect significant differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetonylchelerythrine
Reactant of Route 2
Reactant of Route 2
Acetonylchelerythrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.